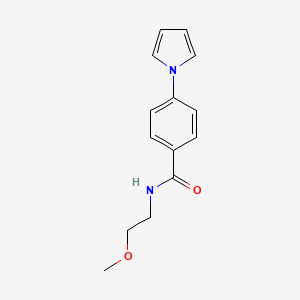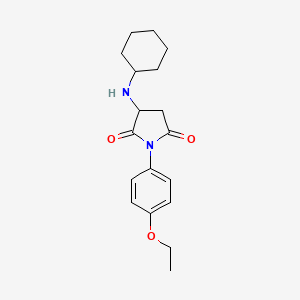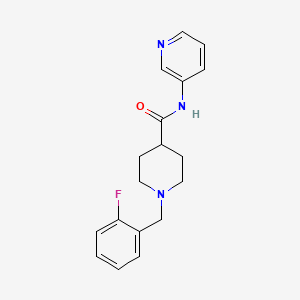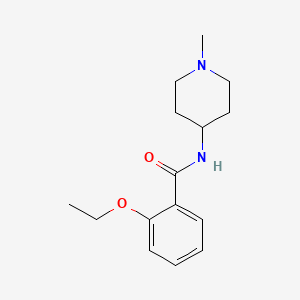![molecular formula C21H16ClN3O4 B4894819 2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is commonly referred to as CB30865. In
Aplicaciones Científicas De Investigación
CB30865 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in several cancer cell lines, including breast cancer, leukemia, and lung cancer. CB30865 has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Mecanismo De Acción
The mechanism of action of CB30865 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. CB30865 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CB30865 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the aggregation of amyloid beta peptides in Alzheimer's disease. CB30865 has also been shown to inhibit the growth and invasion of cancer cells, as well as induce autophagy, which is a process that promotes the degradation of cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CB30865 for lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various cellular processes. However, one limitation of CB30865 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CB30865. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CB30865. Another area of interest is the investigation of the potential use of CB30865 in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CB30865 and its potential therapeutic applications.
Métodos De Síntesis
CB30865 can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This is followed by the reaction of 4-nitrobenzoyl chloride with 2-chloro-3-aminophenol to form 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide. Finally, the reaction of 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide with 2-methylbenzoyl chloride yields CB30865.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-5-2-3-8-17(13)20(26)23-14-6-4-7-15(11-14)24-21(27)18-10-9-16(25(28)29)12-19(18)22/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUMFPABWJZFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)